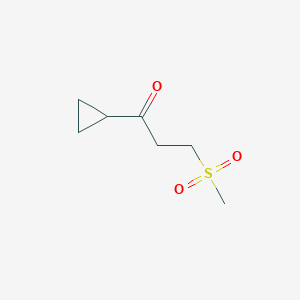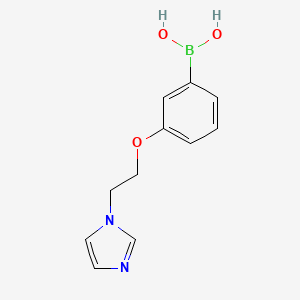
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid is a compound that features both an imidazole ring and a boronic acid group The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This method is mild and allows for the inclusion of various functional groups.
This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the reaction can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis . Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the reproducibility and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Imidazolines.
Substitution: Various aryl-substituted products depending on the coupling partner used.
Aplicaciones Científicas De Investigación
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Mecanismo De Acción
The mechanism of action of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity of the compound to its target .
Comparación Con Compuestos Similares
Similar Compounds
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid: Contains both an imidazole ring and a boronic acid group.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronate esters: Similar structure but with boronate ester groups instead of boronic acid.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)borates: Similar structure but with borate groups instead of boronic acid.
Uniqueness
The uniqueness of this compound lies in its combination of an imidazole ring and a boronic acid group. This combination allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H13BN2O3 |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
[3-(2-imidazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c15-12(16)10-2-1-3-11(8-10)17-7-6-14-5-4-13-9-14/h1-5,8-9,15-16H,6-7H2 |
Clave InChI |
NGJPSOCKXCGIMY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OCCN2C=CN=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)
![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)


![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)


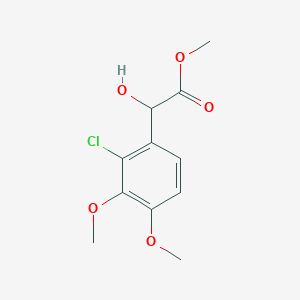
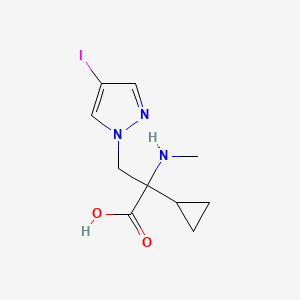
![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)
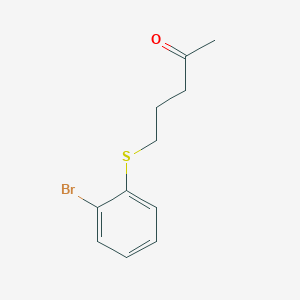
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)
